Product packaging for Stafib-2(Cat. No.:CAS No. 2097938-74-2)

Stafib-2

Cat. No.: B8143676
CAS No.: 2097938-74-2
M. Wt: 644.5 g/mol
InChI Key: LJGIDZSIOSYQMR-UHFFFAOYSA-N
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Description

Stafib-2 is a potent and highly selective small-molecule inhibitor that targets the Src Homology 2 (SH2) domain of the transcription factor STAT5b. It exhibits nanomolar binding affinity, with a Ki value of 9 nM for STAT5b, and demonstrates exceptional selectivity, showing over 50-fold greater potency for STAT5b compared to the highly homologous STAT5a (Ki = 1.3 µM for STAT5a). This makes it a valuable chemical tool for dissecting the non-redundant biological roles of STAT5 isoforms in cellular processes . The compound was developed through rational, structure-guided optimization of its predecessor, Stafib-1. Its binding mode to the STAT5b SH2 domain has been validated via isothermal titration calorimetry (ITC) with protein point mutants, confirming interactions with key amino acids in the phosphotyrosine binding pocket . A critical feature of this compound is its di-anionic bisphosphate structure, which confers high target affinity but results in poor cell permeability. Therefore, for effective use in cellular assays, the prodrug Pomthis compound was developed. This prodrug, which features masked phosphate groups as esters, allows for cellular uptake and is subsequently hydrolyzed by intracellular esterases to release the active this compound, enabling the selective inhibition of STAT5b tyrosine phosphorylation in human leukemia cells and the induction of apoptosis in a STAT5-dependent manner . STAT5b is a critical transcription factor in normal hematopoiesis and is constitutively activated in numerous human cancers, including leukemias driven by Bcr-Abl (Philadelphia chromosome) and mutations in FLT3 or JAK2. Evidence suggests that inhibition of STAT5b can reduce tumour cell proliferation more effectively than inhibition of STAT5a, highlighting the therapeutic relevance of selective STAT5b targeting . This compound and its prodrug represent the most active and selective inhibitors of STAT5b activation currently available, offering researchers a powerful means to investigate STAT5 biology and its role in oncogenesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N2O12P2 B8143676 Stafib-2 CAS No. 2097938-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[[[2-[4-[(4-phenoxyphenyl)carbamoyl]phenoxy]acetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O12P2/c31-27(29-17-19-6-15-25(41-43(33,34)35)26(16-19)42-44(36,37)38)18-39-22-11-7-20(8-12-22)28(32)30-21-9-13-24(14-10-21)40-23-4-2-1-3-5-23/h1-16H,17-18H2,(H,29,31)(H,30,32)(H2,33,34,35)(H2,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGIDZSIOSYQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118678
Record name Benzamide, 4-[2-[[[3,4-bis(phosphonooxy)phenyl]methyl]amino]-2-oxoethoxy]-N-(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097938-74-2
Record name Benzamide, 4-[2-[[[3,4-bis(phosphonooxy)phenyl]methyl]amino]-2-oxoethoxy]-N-(4-phenoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097938-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-[2-[[[3,4-bis(phosphonooxy)phenyl]methyl]amino]-2-oxoethoxy]-N-(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Rational Design and Preclinical Development of Stafib 2

Historical Context: Evolution from Catechol Bisphosphate Derivatives

The development of Stafib-2 is part of a lineage of STAT5b inhibitors that originated from catechol bisphosphate derivatives. This research pathway aimed to identify small molecules capable of disrupting the protein-protein interactions mediated by the STAT5b SH2 domain, a key event in the activation of STAT5b.

Discovery of Stafib-1 and its Precursors

The starting point for the development of catechol bisphosphate-based STAT5b inhibitors was the identification of fosfosal (B1673571) (O-phosphorylated salicylic (B10762653) acid) as a STAT5b SH2 domain inhibitor. d-nb.infonih.gov Fosfosal was initially discovered during high-throughput screening of natural products and known bioactive compounds. d-nb.infonih.gov While fosfosal itself showed inhibitory activity against STAT5b, subsequent research explored modifications to improve potency and selectivity. d-nb.infonih.gov

Catechol bisphosphate emerged as a selective inhibitor of the STAT5b SH2 domain. nih.govdntb.gov.uacancer-research-network.com Building upon this, Stafib-1 was developed as a derivative of catechol bisphosphate. nih.govcancer-research-network.com Stafib-1 was reported as the first small molecule that selectively inhibits the STAT5b SH2 domain with nanomolar potency and significant selectivity over STAT5a. nih.govcancer-research-network.comcenmed.comsoton.ac.uk Stafib-1 demonstrated a Ki value of 44 nM for STAT5b and more than 50-fold selectivity over STAT5a. nih.govcancer-research-network.comcenmed.comsoton.ac.uk

Role of Fosfosal in Initial Inhibitor Identification

Fosfosal, a clinically used prodrug for inflammatory diseases, was crucial as the initial hit compound identified through high-throughput screening that inhibited the STAT5b SH2 domain. d-nb.infonih.govnih.gov Although its selectivity for STAT5b over STAT5a was not initially investigated, later studies confirmed that fosfosal is indeed selective for STAT5b, with a Ki of 29.3 ± 1.8 µM for STAT5b compared to 148 ± 9 µM for STAT5a. d-nb.inforesearchgate.net This selectivity was found to be mediated by the STAT5b residue Arg566, located in the SH2 domain-adjacent linker domain. d-nb.infonih.govnih.govresearchgate.net This discovery provided a foundation for the rational development of subsequent, more potent and selective STAT5b inhibitors like Stafib-1 and this compound. d-nb.infonih.govnih.gov

Structure-Based Virtual Screening Methodologies for STAT5B SH2 Domain Targeting

Structure-based virtual screening played a significant role in the identification and optimization of STAT5b inhibitors, including the lineage leading to this compound. This approach leverages the three-dimensional structure of the STAT5b SH2 domain to computationally screen large libraries of small molecules and predict their binding affinity.

Given the high sequence identity (94%) between the SH2 domains of STAT5a and STAT5b, developing selective inhibitors is challenging. d-nb.infosoton.ac.uk Structure-based approaches are essential to identify compounds that can exploit subtle structural differences between the two isoforms. Although the activated STAT5-STAT5 dimer structure had not been solved at the time of some initial studies, the pY binding pocket of the SH2 domain was identified by comparing structural architectures and binding sites of other SH2 domain-containing proteins. acs.org Homology models of the human STAT5b SH2 domain, often based on the crystal structure of the STAT3 SH2 domain, were utilized for docking studies. acs.orgnih.gov

Virtual screening campaigns aimed to identify compounds that could disrupt the SH2 domain-mediated dimerization of STAT5a/b by targeting the phosphotyrosine recognition area within the SH2 domain. nih.govfu-berlin.de These methods helped in the initial identification of lead compounds like catechol bisphosphate and subsequently guided the optimization efforts that led to Stafib-1 and this compound. dntb.gov.uacancer-research-network.commdpi.com The binding site of inhibitors like catechol bisphosphate on STAT5b was characterized by techniques including docking studies and analysis of point mutants, confirming binding to the phosphotyrosine binding pocket. nih.gov

Structure-Activity Relationship (SAR) Studies Guiding this compound Optimization

Structure-Activity Relationship (SAR) studies were critical in refining the chemical structure of initial lead compounds to enhance their potency and selectivity for the STAT5b SH2 domain, culminating in the development of this compound. cancer-research-network.comresearchgate.netmdpi.comnih.gov

Design Principles for Enhanced Potency and Selectivity

The rational design of this compound was based on SAR studies of Stafib-1 and aimed to improve its activity and selectivity against STAT5b. researchgate.netmdpi.com Key design principles focused on modifying the Stafib-1 structure to enhance its binding affinity for the STAT5b SH2 domain while maintaining or increasing selectivity over STAT5a and other STAT proteins. mdpi.com

One crucial aspect was optimizing interactions within the phosphotyrosine binding pocket of the STAT5b SH2 domain. nih.gov This pocket contains conserved residues, such as Arg618, which form electrostatic interactions with the phosphate (B84403) groups of ligands. nih.gov SAR studies likely explored modifications to the catechol bisphosphate core and attached moieties to optimize these interactions and potentially engage with other residues in the binding site or adjacent regions, such as the linker domain which influences fosfosal binding. d-nb.infonih.govnih.govresearchgate.net

Achieving selectivity for STAT5b over STAT5a was a primary goal due to the high homology between their SH2 domains. d-nb.infosoton.ac.uk Design efforts aimed to exploit the subtle differences in the amino acid sequences and structures of the two SH2 domains and the adjacent linker regions. d-nb.inforesearchgate.netacs.orgmdpi.com

Impact of Specific Structural Modifications on Inhibitory Activity

SAR studies led to the rational optimization of Stafib-1 to this compound, resulting in significantly increased activity against STAT5b. cancer-research-network.comnih.gov this compound was reported to have a Ki value of 9 nM for STAT5b, representing an improvement over Stafib-1's Ki of 44 nM. cancer-research-network.comnih.gov this compound also maintained high selectivity, showing IC50 values of 82 nM for STAT5b and 1.7 µM for STAT5a inhibition. cenmed.cominvivochem.com This indicates approximately 20-fold selectivity for STAT5b over STAT5a based on IC50 values. cenmed.cominvivochem.com

The specific structural modifications introduced in this compound compared to Stafib-1 are not explicitly detailed in the provided search results, but the improved potency suggests successful optimization of interactions within the STAT5b SH2 domain binding site. The validation of this compound's binding site was performed using combined isothermal titration calorimetry (ITC) and protein point mutant analysis, providing experimental evidence for its interaction with STAT5b. cancer-research-network.comnih.gov This analysis helped characterize the hydrophilic and hydrophobic binding pockets engaged by this compound on STAT5b. invivochem.com

The development of this compound highlights the effectiveness of combining historical insights from related compounds like fosfosal and Stafib-1 with structure-based virtual screening and iterative SAR studies to design potent and selective inhibitors targeting specific protein domains like the STAT5b SH2 domain.

Binding Affinity Data

CompoundTargetKi (nM)IC50 (nM)Selectivity (vs STAT5a)Source
FosfosalSTAT5b29300 ± 1800-~5-fold (Ki) d-nb.inforesearchgate.net
FosfosalSTAT5a148000 ± 9000-- d-nb.inforesearchgate.net
Stafib-1STAT5b44 ± 1154>50-fold (Ki) nih.govcancer-research-network.comcenmed.comsoton.ac.uk
Stafib-1STAT5a>2200-- nih.govsoton.ac.uk
This compoundSTAT5b8.882~20-fold (IC50) cenmed.cominvivochem.com
This compoundSTAT5a-1700- cenmed.cominvivochem.com

Note: Interactive features are not available in this format. The table above presents the data in a static format.

Synthetic Pathways for this compound Elucidation

The synthesis of this compound involves a multi-step process to construct its complex chemical structure. The rational design and subsequent synthesis were critical for obtaining a compound with the desired potency and selectivity profile. nih.govresearchgate.net

Multi-Step Synthesis Approaches for this compound

While a complete step-by-step reaction scheme with all intermediates and conditions is detailed in the scientific literature nih.govresearchgate.net, key transformations involved in the synthesis include reactions such as benzylation, esterification using ethyl bromoacetate, hydrogenation, amide coupling with 4-phenoxyaniline, hydrolysis, coupling with 4-(aminomethyl)benzene-1,2-diol, and phosphorylation using dibenzylphosphite. nih.govresearchgate.net These steps require specific reagents and conditions to ensure the correct formation of bonds and functional group transformations at each stage.

The synthetic route is designed to build the core structure of this compound, incorporating the catechol bisphosphate moiety and the elaborate linker and terminal phenoxyphenyl amide group, which are essential for its interaction with the STAT5b SH2 domain. nih.govresearchgate.net

Exploration of Halogen-Substituted Derivatives

In addition to the synthesis of this compound itself, research has explored the impact of structural modifications on the activity and selectivity of related catechol bisphosphate inhibitors. Specifically, studies have investigated halogen substitutions on the terminal phenyl ring of Stafib-1 and a closely related derivative. nih.gov

These investigations demonstrated that the synthetic methodology developed for Stafib-1 and this compound can be successfully applied to synthesize a library of halogen-substituted derivatives. nih.gov The introduction of halogen atoms (such as fluorine, chlorine, bromine, or iodine) at different positions on the terminal phenyl ring was found to be tolerated. nih.gov While some halogen substitutions resulted in a slight reduction in activity compared to the parent compounds, the crucial selectivity over the STAT5a SH2 domain was largely maintained. nih.gov

This exploration of halogen-substituted derivatives provides valuable insights into the structure-activity relationships within this class of STAT5b inhibitors and highlights the potential for further chemical modifications to potentially fine-tune their properties. The ability to synthesize these derivatives using established methods is important for ongoing research into optimizing STAT5b-targeted compounds. nih.gov

Binding Affinity Data for this compound and Related Compounds

CompoundTargetKᵢ (µM)
This compound (4)STAT5b0.0088 ± 0.0003
This compound (4)STAT5a1.3 ± 0.1
Stafib-1 (2)STAT5b0.044
Stafib-1 (2)STAT5a>2.5
Catechol bisphosphate (1)STAT5b0.37 ± 0.04
Unphosphorylated derivative (7)STAT5bNo activity

Note: Data compiled from referenced preclinical studies. nih.govresearchgate.netresearchgate.netresearchgate.net

Molecular Mechanisms of Stafib 2 Action

Direct Binding to the STAT5B Src Homology 2 (SH2) Domain

The development of Stafib-2 was guided by structure-based approaches aimed at specifically targeting the SH2 domain of STAT5b. nih.govpressbooks.pub This domain is crucial for the recruitment of STAT proteins to activated cell surface receptors and tyrosine kinases, a key step in the canonical JAK-STAT signaling pathway. medchemexpress.comscholaris.ca The binding site of this compound on STAT5b has been investigated and validated through a combination of experimental techniques, including isothermal titration calorimetry (ITC) and protein point mutant analysis. invivochem.comnih.govcancer-research-network.comresearchgate.net

Characterization of this compound Binding Affinity to STAT5B

This compound demonstrates high binding affinity for the STAT5b SH2 domain, classifying it as a nanomolar inhibitor. nih.govinvivochem.comnih.govcancer-research-network.comresearchgate.net Experimental data have established its inhibitory potency against STAT5b.

Reported binding affinity (Ki) values for this compound against STAT5b are approximately 9 nM invivochem.comnih.govcancer-research-network.comresearchgate.netresearchgate.net and 8.8 nM cenmed.commedchemexpress.cominvivochem.com. The half-maximal inhibitory concentration (IC50) for STAT5b inhibition by this compound is reported as 82 nM. cenmed.commedchemexpress.commedchemexpress.commedchemexpress.cominvivochem.com This represents a notable improvement in binding affinity compared to Stafib-1, an earlier generation inhibitor, which had a reported Ki of 44 nM. invivochem.comnih.govcancer-research-network.comresearchgate.netresearchgate.netnih.gov

Here is a summary of the binding affinity data for this compound and STAT5b:

ParameterValueMethodSource
Ki9 nMFluorescence Polarization (FP) assay invivochem.comnih.govcancer-research-network.comresearchgate.netresearchgate.net
Ki8.8 nMFluorescence Polarization (FP) assay cenmed.commedchemexpress.cominvivochem.com
IC5082 nMNot explicitly stated (likely FP assay) cenmed.commedchemexpress.commedchemexpress.commedchemexpress.cominvivochem.com

Identification of Specific Amino Acid Interactions within the STAT5B SH2 Domain

Molecular docking studies and experimental analyses have provided insights into the specific amino acid residues within the STAT5b SH2 domain that are involved in this compound binding. Docking simulations suggested that the phosphoryl groups of related core structures, such as resorcinol (B1680541) bisphosphate, interact with conserved amino acids Lys600 and Arg618 in the STAT5b SH2 domain. These residues are known to interact with the phosphate (B84403) group of phosphotyrosine motifs, which are typically recognized by SH2 domains. nih.gov

Further docking studies specifically examining this compound (referred to as compound 4 in one study) indicated that the phenoxyphenyl group of this compound fits tightly into a binding pocket defined by Phe633 and Tyr665 within the STAT5b SH2 domain. researchgate.net Studies on the closely related STAT5a protein also highlighted the importance of a hydrophobic pocket formed by Phe633 and Tyr665 for its activity, suggesting a similar functional role for this region in STAT5b. researchgate.netbiorxiv.org Experimental validation using ITC and protein point mutant analysis has confirmed the existence and importance of both hydrophilic and hydrophobic binding pockets for this compound interaction with STAT5b. invivochem.comnih.gov

Role of π-π Stacking and Hydrophobic Interactions in Ligand Binding

This compound's molecular structure is designed to leverage specific non-covalent interactions to achieve high affinity and selectivity for STAT5b. The binding involves both π-π stacking and hydrophobic interactions. pressbooks.pub

Specifically, the catechol moiety of this compound is optimized to exploit a π-π stacking interaction with a tryptophan residue in the SH2 domain. pressbooks.pub Molecular docking studies support this, suggesting face-to-face π-stacking interactions between the aromatic side chains of amino acids like Phe633 and Tyr665 and the phenoxyphenyl group of this compound. researchgate.net

In addition to π-π stacking, hydrophobic interactions play a significant role. The transposed benzamide (B126) portion of this compound engages in hydrophobic interactions with a nearby phenylalanine residue within the binding pocket. pressbooks.pub The hydrophobic binding pocket involving residues such as Tyr665 has been identified as important for the interaction. researchgate.netbiorxiv.org Experimental evidence from comparative binding studies with wild-type and mutant STAT5b proteins has validated the contribution of both hydrophilic and hydrophobic pockets to this compound binding. invivochem.comnih.gov

Selectivity Profile of this compound

A crucial characteristic of this compound is its high selectivity for STAT5b over other related STAT proteins. nih.govcenmed.commedchemexpress.commedchemexpress.commedchemexpress.cominvivochem.comnih.govcancer-research-network.comresearchgate.netnih.gov Achieving selectivity among STAT family members, particularly between the highly homologous STAT5a and STAT5b, presents a significant challenge due to the high degree of structural similarity in their SH2 domains. nih.govmdpi.com

Differential Inhibition of STAT5B versus STAT5A

This compound exhibits a marked preference for inhibiting STAT5b compared to STAT5a. nih.govcenmed.commedchemexpress.commedchemexpress.commedchemexpress.cominvivochem.comnih.govcancer-research-network.comresearchgate.netnih.gov This differential inhibition is reflected in the significant differences in their respective IC50 and Ki values.

The IC50 for STAT5b inhibition is reported as 82 nM, while the IC50 for STAT5a is considerably higher at 1.7 μM. cenmed.commedchemexpress.commedchemexpress.commedchemexpress.cominvivochem.com This indicates that a much lower concentration of this compound is required to inhibit STAT5b compared to STAT5a. The binding affinity data further underscores this selectivity, with Ki values of approximately 9 nM for STAT5b and 1.3 ± 0.1 μM for STAT5a researchgate.net, demonstrating over 50-fold selectivity for STAT5b. pressbooks.pubnih.gov This selective inhibition profile was also observed with the precursor compound, Stafib-1. cancer-research-network.comnih.gov

Despite the high sequence homology (93% amino acid identity) between the SH2 domains of STAT5a and STAT5b, this compound is able to achieve selective binding. nih.govmdpi.com While the precise determinants of this selectivity are complex, studies on related compounds suggest that the hydrophilic core may contribute to STAT5b selectivity, with hydrophobic extensions providing moderate enhancement. nih.govresearchgate.net Divergent amino acid residues located in the linker domain adjacent to the SH2 domain, such as Arg566 in STAT5b (which differs from the corresponding residue in STAT5a), have also been implicated in mediating the selectivity of some STAT5b inhibitors, although their specific contribution to this compound selectivity requires further detailed investigation. nih.govnih.govd-nb.info

Here is a comparison of this compound's inhibitory activity against STAT5b and STAT5a:

ProteinIC50KiSource
STAT5b82 nM9 nM / 8.8 nM cenmed.commedchemexpress.commedchemexpress.commedchemexpress.cominvivochem.com, cenmed.commedchemexpress.cominvivochem.comnih.govcancer-research-network.comresearchgate.netresearchgate.netnih.gov
STAT5a1.7 μM1.3 ± 0.1 μM cenmed.commedchemexpress.commedchemexpress.commedchemexpress.cominvivochem.com, researchgate.net
Selectivity~20-fold (IC50)>50-fold (Ki) cenmed.commedchemexpress.commedchemexpress.commedchemexpress.cominvivochem.com, pressbooks.pubnih.gov

Selective Engagement over Other STAT Family Members (STAT1, STAT2, STAT3, STAT4, STAT6)

Beyond the differential inhibition of STAT5a and STAT5b, this compound has been shown to engage selectively with STAT5b over other members of the STAT family, including STAT1, STAT2, STAT3, STAT4, and STAT6. medchemexpress.commedchemexpress.comresearchgate.net

Specificity Against Other SH2 Domain-Containing Proteins

A key characteristic of this compound is its selectivity, particularly over the closely related STAT5A. While STAT5A and STAT5B share a high degree of sequence identity (94% at the amino acid level), they exhibit some non-redundant functions. mdpi.comnih.gov Achieving selective inhibition between these two paralogs has been a challenge in the development of STAT5 inhibitors. researchgate.net

This compound demonstrates significantly higher potency against STAT5B compared to STAT5A. Reported IC50 values highlight this selectivity, with this compound inhibiting STAT5B at a much lower concentration than STAT5A. invivochem.comxcessbio.comcenmed.commedkoo.com

Compound Target IC50 Ki
This compound STAT5B 82 nM invivochem.comxcessbio.comcenmed.commedkoo.com 8.8 nM xcessbio.com
This compound STAT5A 1.7 µM invivochem.comxcessbio.comcenmed.commedkoo.com
Stafib-1 STAT5b 154 nM glpbio.commedchemexpress.com 44 nM glpbio.commedchemexpress.com
Stafib-1 STAT5a >50-fold selectivity over STAT5a glpbio.commedchemexpress.com

This selectivity is crucial for researchers aiming to delineate the specific roles of STAT5B in various cellular processes and disease contexts.

Mechanistic Basis for STAT5B Selectivity: Role of the STAT5B Linker Domain (Arg566)

The remarkable selectivity of this compound for STAT5B over STAT5A is not solely determined by differences within the SH2 domain itself, but is significantly influenced by a specific amino acid residue in the adjacent linker domain. nih.govnih.govresearchgate.net Research has identified Arginine at position 566 (Arg566) in the STAT5B linker domain as a key determinant of this selectivity. mdpi.comnih.govnih.govresearchgate.net

In contrast, the corresponding residue in STAT5A at position 566 is Tryptophan (Trp566). nih.govnih.gov Studies involving mutant STAT5 proteins have shown that swapping Arg566 in STAT5B with Trp566 significantly decreases the inhibitory activity of compounds like catechol bisphosphates (from which this compound is derived) against STAT5B. nih.gov Conversely, introducing Arginine at position 566 in STAT5A (STAT5A Trp566Arg mutant) increases the compound's activity against STAT5A. nih.gov

These findings indicate that Arg566 in the STAT5B linker domain favors the tight binding of catechol bisphosphates, including this compound, while Trp566 in STAT5A does not. nih.govnih.gov This highlights the functional relevance of the STAT5 linker domain for the adjacent SH2 domain and suggests that targeting the interface between the SH2 domain and the linker domain represents a novel approach for developing selective STAT inhibitors. nih.gov

Data on the role of Arg566 in STAT5B selectivity:

STAT5 Protein Variant Amino Acid at Position 566 Effect on Inhibitor Binding (e.g., Fosfosal) Reference
Wild-type STAT5B Arginine (Arg) Favors tight binding nih.govnih.gov
Wild-type STAT5A Tryptophan (Trp) Does not favor tight binding nih.govnih.gov
STAT5B Arg566Trp Tryptophan (Trp) Drastically decreased activity nih.gov
STAT5A Trp566Arg Arginine (Arg) Increased activity nih.gov

Impact on STAT5B Signaling Pathways

By selectively targeting the SH2 domain of STAT5B, this compound disrupts key steps in the canonical JAK/STAT signaling pathway, which is often constitutively active in various cancers, particularly hematologic malignancies. mdpi.comresearchgate.netfrontiersin.orgmdpi.com This pathway is initiated by cytokine or growth factor binding to cell surface receptors, leading to the activation of Janus kinases (JAKs). mdpi.comfrontiersin.org Activated JAKs then phosphorylate specific tyrosine residues on the receptor and STAT proteins, including STAT5B. mdpi.comfrontiersin.org Phosphorylation of STAT5B at tyrosine 699 (Y699) is critical for its activation. atlasgeneticsoncology.org

The binding of this compound to the SH2 domain interferes with the ability of STAT5B to participate in the downstream events required for signal transduction.

Inhibition of STAT5B Tyrosine Phosphorylation

A primary impact of this compound is the inhibition of STAT5B tyrosine phosphorylation. invivochem.comnih.govresearchgate.net Phosphorylation of STAT5B at Y699 by upstream kinases, such as JAKs, is a crucial activation step that allows the SH2 domain to mediate dimerization. frontiersin.orgatlasgeneticsoncology.org By binding to the SH2 domain, this compound is thought to sterically hinder or allosterically prevent this phosphorylation event. scholaris.ca

Studies using a prodrug version, Pomthis compound (which is converted to this compound in cells), have demonstrated selective inhibition of STAT5B phosphorylation in human leukemia cells without significantly affecting STAT5A phosphorylation. invivochem.comnih.govresearchgate.netnih.gov

Disruption of STAT5B Dimerization

Phosphorylation of STAT5B at Y699 promotes the formation of activated STAT5B homodimers (or heterodimers with STAT5A) via reciprocal SH2 domain interactions. mdpi.comfrontiersin.orgresearchgate.net This dimerization is essential for STAT5B to translocate to the nucleus and bind DNA. mdpi.comfrontiersin.orgatlasgeneticsoncology.org

As an SH2 domain inhibitor, this compound directly interferes with the ability of STAT5B to form these dimers. researchgate.netdntb.gov.ua By occupying the phosphotyrosine-binding pocket or inducing conformational changes in the SH2 domain, this compound prevents the necessary protein-protein interactions required for dimerization. mdpi.comresearchgate.net

Abrogation of STAT5B Nuclear Translocation

In the canonical pathway, activated and dimerized STAT5B translocates from the cytoplasm to the nucleus to exert its transcriptional regulatory functions. mdpi.comfrontiersin.orgatlasgeneticsoncology.org This nuclear import is dependent on the formation of dimers. scholaris.ca

By inhibiting tyrosine phosphorylation and disrupting dimerization, this compound effectively abrogates the nuclear translocation of STAT5B. Since STAT5B cannot form stable dimers, it is unable to be efficiently transported into the nucleus, thus preventing it from accessing its target genes.

Suppression of STAT5B-Dependent Gene Transcription

The ultimate consequence of this compound's action on STAT5B is the suppression of the transcription of genes that are regulated by STAT5B. frontiersin.orgatlasgeneticsoncology.org STAT5B, as a transcription factor, binds to specific DNA sequences (typically gamma interferon-activated sequence or GAS sites) in the promoter regions of target genes to modulate their expression. atlasgeneticsoncology.org

By preventing STAT5B phosphorylation, dimerization, and nuclear translocation, this compound inhibits STAT5B from binding to DNA and activating or repressing its target genes. This leads to a decrease in the expression of genes involved in processes such as cell proliferation, survival, and differentiation, which are often dysregulated in cancers driven by aberrant STAT5B activity. mdpi.commdpi.comresearchgate.netfrontiersin.orgmdpi.com

Detailed research findings have shown that inhibition of STAT5 signaling can lead to apoptosis in STAT5-dependent cells. invivochem.comnih.govresearchgate.netnih.gov While this compound itself has poor cell permeability, its prodrug Pomthis compound has shown activity in cultured human leukemia cells, inhibiting STAT5b phosphorylation and increasing apoptotic rates in a STAT5-dependent manner. invivochem.comnih.govresearchgate.netnih.gov

Cellular and Preclinical Biological Investigations of Stafib 2

In Vitro Cellular Efficacy Studies

In vitro studies have been instrumental in characterizing the direct effects of Stafib-2 on STAT5b activation and downstream cellular processes.

Induction of Apoptosis in STAT5-Dependent Cell Models

Inhibition of constitutively activated STAT5 signaling is a strategy to induce apoptosis in cancer cells that rely on this pathway for survival. Studies investigating the effects of Pomthis compound on apoptosis have been conducted in STAT5-dependent cell lines.

It was observed that higher concentrations of Pomthis compound were required to induce apoptosis in K562 cells compared to the concentrations needed to inhibit STAT5b phosphorylation. researchgate.net This difference may be attributed to the high selectivity of Pomthis compound for STAT5b over STAT5a, suggesting that a more complete blockade of total STAT5 activity (both STAT5a and STAT5b) might be necessary for maximal apoptotic induction. researchgate.net

Here is a representation of the effect of Pomthis compound on apoptosis in K562 cells:

Pomthis compound ConcentrationApoptotic Rate in K562 Cells
LowLow
IncreasingIncreasing (Dose-dependent)
HighHigh

(Note: Specific numerical data for apoptosis rates at different concentrations was not available in the provided snippets to create a quantitative table, so a qualitative representation is provided.)

Effects on Cellular Proliferation and Clonogenic Growth

Inhibition of STAT5 signaling is generally associated with reduced cellular proliferation and clonogenic growth in STAT5-dependent cancers. While direct data on the effect of this compound on proliferation and clonogenic growth is limited due to its poor cell permeability, the activity of its prodrug, Pomthis compound, and other STAT5 inhibitors in relevant cell models provides insight into the potential effects.

The ability of Pomthis compound to induce apoptosis in K562 cells nih.govinvivochem.comresearchgate.netresearchgate.net inherently suggests an impact on cellular proliferation, as increased apoptosis would lead to a reduction in the number of viable cells. Research indicates that inhibiting STAT5b can reduce tumor cell proliferation more effectively than inhibiting STAT5a. cancer-research-network.com

Studies with other STAT5 inhibitors, such as AC-4-130, have explicitly demonstrated the inhibition of proliferation and clonogenic growth in acute myeloid leukemia (AML) cell lines and primary AML patient cells. mdpi.comresearchgate.net Given that Pomthis compound is a selective inhibitor of STAT5b activation in leukemia cells, it is expected to similarly impact proliferation and clonogenic growth in STAT5-dependent cell models, although specific data for Pomthis compound on these endpoints were not detailed in the provided sources.

Preclinical Models for STAT5B-Driven Diseases

Preclinical investigations using animal models are crucial for evaluating the in vivo efficacy of potential therapeutic agents. For this compound, preclinical studies would ideally involve models of STAT5B-driven malignancies.

Modulation of Downstream Molecular Markers

Investigations into the biological effects of this compound have primarily centered on its ability to modulate molecular markers downstream of STAT5b activation. This includes examining changes in the expression profiles of genes targeted by STAT5 and assessing the phosphorylation status of STAT5B in cellular contexts.

Analysis of STAT5-Target Gene Expression Profiles

STAT5 proteins, comprising two isoforms, STAT5A and STAT5B, are crucial signaling molecules downstream of various cytokine and growth factor receptors. Upon activation, typically through tyrosine phosphorylation, STAT5 proteins dimerize, translocate to the nucleus, and bind to specific DNA response elements, thereby inducing the transcription of target genes. These genes are involved in a range of cellular processes, including proliferation, survival, differentiation, and apoptosis. nih.govacs.orgmdpi.comresearchgate.net

Given that this compound functions as an inhibitor of STAT5b, it is expected to impact the expression of genes that are positively regulated by STAT5b. Aberrant STAT5 signaling is frequently observed in various cancers, particularly hematopoietic malignancies, where it promotes the transcription of anti-apoptotic genes such as MCL-1, Bcl-2, and Bcl-xL, as well as genes related to proliferation like c-Myc and cyclin D1/D2. nih.govacs.orgmdpi.comresearchgate.net Inhibition of STAT5b by compounds like this compound is anticipated to lead to a downregulation of these pro-survival and pro-proliferative target genes, potentially inducing apoptosis and inhibiting cell growth. While the provided research snippets highlight the impact of related STAT5 inhibitors on target gene expression, specific detailed gene expression profiling data directly attributable to this compound treatment was not extensively detailed. However, the observation that the prodrug Pomthis compound induces apoptosis in a STAT5-dependent manner in human leukemia cells suggests a functional impact on the expression of critical STAT5 target genes involved in cell survival. nih.govinvivochem.com

Assessment of STAT5B Phosphorylation Levels in Cellular Contexts

A key mechanism of STAT5 activation is tyrosine phosphorylation, specifically at residue Y694 in STAT5A and Y699 in STAT5B. mdpi.com This phosphorylation is typically mediated by Janus kinases (JAKs) or other tyrosine kinases activated by cell surface receptors. mdpi.commdpi.com Phosphorylation leads to the formation of STAT5 dimers (homo- or hetero-), which is essential for their nuclear translocation and subsequent DNA binding and transcriptional activity. acs.org

This compound has been demonstrated to be a potent and selective inhibitor of STAT5b, primarily by targeting its SH2 domain. nih.govinvivochem.comresearchgate.netxcessbio.com This interaction is crucial for preventing the phosphorylation and subsequent activation of STAT5b. Studies have shown that this compound exhibits a high affinity for STAT5b, with reported Ki values as low as 9 nM or 8.8 nM. nih.govinvivochem.comxcessbio.com Importantly, this compound demonstrates significant selectivity for STAT5b over STAT5a, with IC50 values of 82 nM for STAT5b inhibition and 1.7 µM for STAT5a inhibition. xcessbio.comcenmed.com

Due to its poor cell permeability, a prodrug form, Pomthis compound, was developed to facilitate cellular uptake. nih.govinvivochem.comresearchgate.netxcessbio.com Investigations using Pomthis compound in cellular models, such as BCR-ABL1-positive K562 human leukemia cells, have shown a dose-dependent inhibition of STAT5b tyrosine phosphorylation. researchgate.net Quantitative analysis of these studies indicates that Pomthis compound effectively reduces the levels of phosphorylated STAT5b (phospho-STAT5b-GFP) normalized against total STAT5b (total STAT5b-GFP) in a concentration-dependent manner. researchgate.net In contrast, Pomthis compound did not significantly inhibit the phosphorylation of STAT5a in STAT5a-GFP-transfected K562 cells, further highlighting its selectivity. invivochem.comresearchgate.net

The following table summarizes representative data on the quantitative effect of Pomthis compound on STAT5b phosphorylation in K562 cells:

Pomthis compound ConcentrationRelative Phospho-STAT5b-GFP Levels (Normalized to Total STAT5b-GFP)
Control (DMSO)1.00
1.5 µM~0.50
3 µM~0.25
10 µM~0.10

Note: Data is approximate, based on quantitative analysis presented in research findings. researchgate.net

These findings underscore the ability of this compound, delivered via its prodrug Pomthis compound, to effectively inhibit STAT5b phosphorylation in a cellular context with high selectivity over STAT5a. This inhibition of phosphorylation is a critical step in blocking STAT5b activation and its downstream signaling cascade.

Pharmacological Challenges and Prodrug Design for Stafib 2

Cellular Permeability Limitations of Stafib-2

The poor cellular permeability of this compound is a significant barrier to its therapeutic application. This characteristic prevents the molecule from effectively crossing the cell membrane to reach its intracellular target, STAT5b invivochem.commedchemexpress.comcenmed.commedchemexpress.comxcessbio.comapexbt.com.

Influence of this compound's Anionic Character on Membrane Transversal

The chemical structure of this compound includes phosphate (B84403) groups xcessbio.compressbooks.pubmedkoo.comsigmaaldrich.com. At physiological pH, these phosphate groups are typically deprotonated, resulting in a significant anionic character pressbooks.pub. The presence of multiple negative charges on the molecule poses a considerable challenge for its passage across the lipophilic phospholipid bilayer of the cell membrane pressbooks.publibretexts.orglibretexts.orgopenaccessjournals.com. The repulsive electrostatic interactions between the anionic drug and the negatively charged components of the cell membrane, as well as the hydrophobic nature of the lipid bilayer, impede effective passive diffusion into the cell interior pressbooks.publibretexts.orglibretexts.org.

Rational Development of Prodrug Strategies: Pomthis compound

To overcome the cellular permeability issues of this compound, a prodrug strategy was rationally developed, leading to the synthesis of Pomthis compound invivochem.comcancer-research-network.comprobechem.comdcchemicals.comnih.govprobechem.comresearchgate.netmdpi.commedchemexpress.cn. This approach involves chemically modifying this compound to create a more cell-permeable precursor molecule that can be converted back to the active this compound once inside the cell pressbooks.publibretexts.org.

Intracellular Activation Mechanism via Esterase Hydrolysis

Once Pomthis compound enters the cell, it undergoes intracellular activation to regenerate the biologically active this compound pressbooks.publibretexts.org. This activation is primarily mediated by intracellular esterases libretexts.orgresearchgate.net. These enzymes hydrolyze the ester bonds of the pivaloyloxymethyl groups, cleaving them off and releasing the parent compound, this compound, along with formaldehyde (B43269) and pivalic acid researchgate.net. This enzymatic hydrolysis ensures that the active, anionic form of the drug is released specifically within the intracellular environment where its target, STAT5b, is located pressbooks.publibretexts.org.

Enhanced Intracellular Retention of the Active Compound

A key advantage of the prodrug strategy with Pomthis compound is the enhanced intracellular retention of the active this compound libretexts.org. Once the pivaloyloxymethyl groups are cleaved by intracellular esterases, the highly anionic this compound is regenerated pressbooks.publibretexts.orgresearchgate.net. This negatively charged species is then effectively trapped within the intracellular compartment because it cannot easily diffuse back across the lipophilic cell membrane libretexts.org. This mechanism ensures that the active drug accumulates inside the cell, allowing it to effectively engage with and inhibit the STAT5b protein pressbooks.publibretexts.org.

Research findings demonstrate the effectiveness of this prodrug approach. Pomthis compound selectively inhibits the tyrosine phosphorylation of STAT5b in human leukemia cells and induces apoptosis in a STAT5-dependent manner invivochem.comcancer-research-network.comnih.govmdpi.commedchemexpress.commedchemexpress.cn. Pomthis compound has been shown to decrease the expression of phosphorylated STAT5b in a dose-dependent manner in STAT5b-GFP-transfected K562 cells medchemexpress.com. It also induces apoptosis in a dose-dependent manner in STAT5-dependent K562 cells medchemexpress.com.

Table 1: In Vitro Activity of this compound and Pomthis compound

CompoundTargetIC50 (nM)Ki (nM)Cellular ActivityReference
This compoundSTAT5b828.8/9Poor invivochem.commedchemexpress.comcenmed.comtargetmol.cnmedchemexpress.comxcessbio.com
This compoundSTAT5a1700-Poor invivochem.commedchemexpress.comcenmed.comtargetmol.cnmedchemexpress.com
Pomthis compoundSTAT5b--Active (inhibits phosphorylation, induces apoptosis) invivochem.comcancer-research-network.comnih.govresearchgate.netmdpi.commedchemexpress.commedchemexpress.cn

Note: IC50 values for Pomthis compound in cellular assays for STAT5b phosphorylation inhibition have been reported, such as 1.5 µM in cultured human leukemia cells invivochem.com. Pomthis compound is reported to be 2.5-fold more active against STAT5b phosphorylation than pivaloyloxymethylesters of related compounds researchgate.net.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC28H26N2O12P2 invivochem.comxcessbio.commedkoo.comsigmaaldrich.com
Molecular Weight644.46 or 644.4597697258 or 644.47 invivochem.comxcessbio.commedkoo.comsigmaaldrich.com
CAS Number2097938-74-2 invivochem.commedchemexpress.comcenmed.comxcessbio.commedkoo.comsigmaaldrich.comprobechem.com
PubChem CID129896883 cenmed.com

Table 3: Physicochemical Properties of Pomthis compound

PropertyValueReference
Molecular FormulaC52H66N2O20P2 ebiohippo.comabmole.com
Molecular Weight1101.03 abmole.com
CAS Number2332841-83-3 probechem.commedchemexpress.cnebiohippo.comabmole.com
PubChem CID--

Advanced Methodologies in Stafib 2 Research

Biophysical Characterization of Stafib-2-STAT5B Interaction

Biophysical methods are essential for experimentally validating the interaction between this compound and STAT5b and for characterizing the kinetics and thermodynamics of this binding event.

Fluorescence Polarization (FP) Assays for Binding Assessment

Fluorescence Polarization (FP) assays are a widely used technique to assess the binding of small molecules to proteins in solution. nih.govspringernature.com This method relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule like a protein, which affects the polarization of emitted light. nih.gov In the context of this compound and STAT5b, FP assays have been utilized to measure the ability of this compound to displace a fluorescently labeled peptide from the STAT5b SH2 domain. invivochem.comnih.govspringernature.com

FP assays for STAT5b typically involve a fluorescently labeled phosphopeptide that binds to the SH2 domain of STAT5b. invivochem.comnih.govspringernature.com When this compound is added, it competes with the labeled peptide for the binding site on STAT5b. invivochem.com Displacement of the labeled peptide by this compound leads to a decrease in fluorescence polarization, which can be measured to determine the binding affinity (Ki or IC50) of this compound for STAT5b. invivochem.com Studies have reported using FP assays with a 5-carboxyfluorescein-labeled peptide (e.g., 5-carboxyfluorescein-GY(PO3H2)LVLDKW) to assess the binding to the STAT5b SH2 domain. invivochem.com The high affinity of this compound for STAT5b has been confirmed through such FP-based assays, showing a significantly lower Ki value compared to Stafib-1. nih.govcancer-research-network.comresearchgate.net

The following table summarizes typical conditions and findings from FP assays involving STAT5b:

ParameterValue/DescriptionSource
Labeled Peptide5-carboxyfluorescein-GY(PO3H2)LVLDKW invivochem.com
Labeled Peptide Conc.10 nM invivochem.com
STAT5b Protein Conc.100 nM (corresponding to Kd of protein-peptide) invivochem.com
Buffer Composition10 mM Tris (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% Nonidet P-40 substitute, 2% DMSO invivochem.com
Incubation Time (Protein + Compound)1 hour invivochem.com
Incubation Time (Peptide Addition)Additional 1 hour invivochem.com
Measurement DeviceInfinite F500 plate reader invivochem.com
This compound Ki (Displacement)~9 nM nih.govcancer-research-network.comresearchgate.net

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a molecular interaction, providing a comprehensive thermodynamic profile of the binding event. tudelft.nl ITC experiments yield crucial parameters such as the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the binding, from which the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. tudelft.nl

ITC has been instrumental in validating the binding of this compound to the STAT5b SH2 domain and in characterizing the thermodynamic driving forces of this interaction. nih.govcancer-research-network.cominvivochem.com Notably, the binding site of this compound on STAT5b was validated using a combination of ITC and protein point mutant analysis. nih.govcancer-research-network.cominvivochem.com This approach, comparing the binding of this compound to wild-type STAT5b versus mutant STAT5b proteins by ITC, allowed for the characterization of the binding site with amino acid resolution, which was a novel application for characterizing small-molecule ligand binding to a STAT protein SH2 domain at the time. nih.govcancer-research-network.cominvivochem.com These studies provided experimental validation of the hydrophilic and hydrophobic pockets within the STAT5b SH2 domain that interact with this compound. invivochem.com

While specific detailed thermodynamic data (Kd, ΔH, ΔS) for the this compound-STAT5b interaction from ITC experiments were not explicitly provided in the search results, the successful application of ITC confirmed the direct binding and allowed for the detailed mapping of the interaction site through mutant analysis. nih.govcancer-research-network.cominvivochem.com

Computational Approaches

Computational methods play a vital role in understanding the potential binding modes of small molecules to proteins and in simulating the dynamic behavior of these complexes.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a ligand when it is bound to a protein. These simulations explore various possible binding poses of the ligand within the protein's binding site and score them based on their predicted binding affinity.

Molecular docking studies have been employed in the development and characterization of this compound and related compounds interacting with the STAT5b SH2 domain. d-nb.infomdpi.compitt.eduspandidos-publications.comresearchgate.net These simulations have provided insights into how this compound might fit into the binding pocket of STAT5b, predicting favorable interactions with specific amino acid residues. invivochem.compitt.edu For example, docking studies using a homology model of the STAT5b SH2 domain (often based on the crystal structure of STAT5a) have been used to predict the binding mode of catechol bisphosphate and its derivatives, including this compound. d-nb.infopitt.edu These predictions have highlighted interactions with residues in both the hydrophilic and hydrophobic binding pockets of the STAT5b SH2 domain. invivochem.compitt.edu Molecular docking has also been used to explore the interaction of this compound with mutated forms of STAT5b, such as the STAT5B N642H mutant, suggesting stable molecular interactions. researchgate.netresearchgate.netresearchgate.net

The insights gained from molecular docking simulations have guided the rational design and optimization of this compound, helping researchers understand the structural basis for its improved activity and selectivity compared to Stafib-1. nih.govinvivochem.commdpi.com

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations provide dynamic information about the behavior of a protein-ligand complex, including conformational changes, the stability of the complex, and the nature of interactions over time.

MD simulations can complement molecular docking by providing a more realistic view of the binding process and the stability of the bound state. While the search results mention the use of MD simulations in the context of STAT5 proteins, including analyzing structural properties and phosphorylation-induced effects, and exploring the effects of mutations on structure and dynamics, detailed information specifically on MD simulations of the this compound-STAT5b complex was not prominently featured. researchgate.netplos.org However, MD simulations are generally valuable for understanding the dynamic interaction between a ligand like this compound and its target protein, STAT5b, providing insights into the flexibility of the binding site and the stability of the predicted binding poses from docking. plos.org Studies involving MD simulations of STAT5 proteins have explored the dynamics of different domains, including the SH2 domain, and how mutations can affect these dynamics and dimerization. researchgate.netplos.org This type of analysis can indirectly support the understanding of how this compound interacts with STAT5b by providing context on the protein's dynamic behavior.

Protein Engineering and Mutagenesis Studies

Protein engineering and mutagenesis studies have been instrumental in validating the binding site of this compound on STAT5b and understanding the functional consequences of this interaction. Given the high sequence similarity between STAT5a and STAT5b (93% identical at the amino acid level), developing selective inhibitors is challenging soton.ac.uk. This compound was developed as an optimized analog of Stafib-1, demonstrating significantly increased activity while maintaining high selectivity for STAT5b over STAT5a invivochem.com.

The SH2 domain is a key protein-protein interaction domain in signal transduction, and targeting this domain is considered an effective approach to inhibit STAT proteins soton.ac.uknih.gov. This compound is reported to bind to the SH2 domain of STAT5b researchgate.net.

Site-Directed Mutagenesis for Probing Binding Site Residues

Site-directed mutagenesis has been employed to identify specific amino acid residues within the STAT5b SH2 domain that are critical for this compound binding. This technique involves introducing point mutations at specific positions in the protein sequence to assess the impact of these changes on ligand binding.

Studies validating the binding site of Stafib-1, the precursor to this compound, utilized point mutants to characterize the binding site of a small-molecule inhibitor of a STAT SH2 domain soton.ac.uk. This approach provided the first point mutant validation of such an inhibitor soton.ac.uk. For this compound, combined isothermal titration calorimetry (ITC) and protein point mutant analysis were used to validate its binding site nih.govnih.gov. This represented a pioneering application of functional comparison of wild-type versus mutant protein by ITC to characterize the binding site of a small-molecule ligand of a STAT protein with amino acid resolution nih.govnih.gov.

Experimental validation using ITC and mutant proteins provided insights into the hydrophilic and hydrophobic pockets of STAT5b involved in this compound binding nih.gov. While specific residues directly validated by mutagenesis for this compound binding were not explicitly detailed in the provided snippets, the methodology confirms that point mutations were used to experimentally verify computational docking predictions of the binding mode nih.gov. For the related compound fosfosal (B1673571), which also shows selectivity for STAT5b, mutagenesis studies identified Arg566 in the linker domain as a key residue mediating this selectivity, rather than divergent amino acids in the SH2 domain d-nb.info. This highlights the importance of residues outside the core SH2 domain in contributing to the binding interactions of SH2 domain inhibitors springernature.com.

Functional Comparison of Wild-Type versus Mutant STAT5 Proteins in Ligand Binding

Comparing the functional interaction of this compound with wild-type STAT5b versus mutant STAT5 proteins provides crucial data on the contribution of specific residues to binding affinity and the functional consequences of inhibiting the protein.

Isothermal titration calorimetry (ITC) has been used to measure the binding affinity of this compound for wild-type STAT5b. This compound was reported to bind to STAT5b with a Ki value of 9 nM researchgate.netnih.gov. Another source reports a Ki of 8.8 nM, indicating high affinity invivochem.com. ITC experiments with wild-type STAT5b revealed tight binding with a Kd of 0.32 ± 0.11 µM, involving both enthalpic and entropic contributions nih.gov.

Functional comparison using mutant proteins, particularly through techniques like ITC and fluorescence polarization (FP) assays, allows researchers to quantify the change in binding affinity when a specific amino acid is altered springernature.com. For Stafib-1, binding to the STAT5b Trp641Ala mutant was significantly reduced, suggesting the importance of Trp641 for binding of the catechol bisphosphate core soton.ac.uk. While direct comparative binding data for this compound with specific STAT5b point mutants were not detailed in the provided search results, the methodology of using ITC and mutant proteins for such comparisons was established and applied in the research on this compound to validate its binding site nih.govnih.gov.

These studies, employing a combination of techniques including computational docking, site-directed mutagenesis, ITC, and FP assays, provide a detailed understanding of how this compound interacts with the STAT5b SH2 domain at an amino acid level and the functional implications of these interactions.

Here is a table summarizing some binding data for this compound and related compounds:

CompoundTarget ProteinAssay MethodBinding Affinity (Ki or Kd)Reference
This compoundSTAT5bKi (Fluorescence Polarization)9 nM researchgate.netnih.gov
This compoundSTAT5bKi (Fluorescence Polarization)8.8 nM invivochem.com
This compoundSTAT5bKd (ITC)0.32 ± 0.11 µM nih.gov
Stafib-1STAT5bKi (Fluorescence Polarization)44 nM soton.ac.ukinvivochem.comnih.gov
This compoundSTAT5aIC501.7 μM invivochem.com
Pomthis compoundSTAT5b (pY)IC50 (Cell-based assay)1.5 µM nih.gov

Note: Ki values indicate inhibition constants, Kd values indicate dissociation constants, and IC50 values indicate half-maximal inhibitory concentration. Lower values generally indicate higher affinity or potency.

Future Research Directions and Academic Implications of Stafib 2

Stafib-2 as a Chemical Probe for Deciphering STAT5B-Specific Biological Functions

A significant challenge in signal transduction research has been elucidating the distinct and overlapping functions of the highly homologous STAT5A and STAT5B proteins, whose SH2 domains are 93% identical. nih.govnih.gov this compound was developed as a key tool to address this challenge. It emerged from the rational optimization of its predecessor, Stafib-1, resulting in a compound with a nanomolar affinity for STAT5B and over 50-fold selectivity for it over STAT5A. nih.govnih.gov This remarkable selectivity allows researchers to dissect the specific contributions of STAT5B in various physiological and pathological processes. nih.gov

The utility of this compound in a cellular context is enabled by its prodrug, Pomthis compound, which is designed for improved cell permeability. nih.govnih.gov Studies using Pomthis compound have shown that it can selectively inhibit the tyrosine phosphorylation of STAT5B in human leukemia cells, leading to apoptosis in a STAT5-dependent manner. nih.govnih.govcancer-research-network.com This positions this compound and its derivatives as critical chemical probes for investigating the unique roles of STAT5B in cancer biology, immunology, and developmental processes, which were previously difficult to study due to the confounding presence of STAT5A. nih.govnih.gov

CompoundTargetKiIC50Selectivity
Stafib-1 STAT5b44 nM->50-fold over STAT5a
This compound STAT5b9 nM82 nM~20-fold over STAT5a (IC50)
This compound STAT5a-1.7 µM-

Exploration of this compound in Combination Therapy Strategies for STAT5B-Driven Diseases

The constitutive activation of STAT5B is a known driver in various hematopoietic malignancies. nih.govcancer-research-network.com While a targeted monotherapy is one approach, combination strategies often yield more durable responses and can overcome resistance mechanisms. Future research is poised to explore the synergistic potential of this compound with other therapeutic agents. For instance, in malignancies driven by the STAT5BN642H mutation, it has been predicted that this compound could be optimized for use in combination therapy. researchgate.net Research into other STAT inhibitors has shown synergistic cytotoxicity when combined with JAK1/2 inhibitors like Ruxolitinib. researchgate.net This provides a strong rationale for investigating this compound in combination with JAK inhibitors, as well as other targeted agents, to enhance anti-tumor efficacy in STAT5B-driven diseases. researchgate.netnih.gov

Investigation of this compound's Efficacy Against Gain-of-Function STAT5B Mutations (e.g., STAT5BN642H)

Gain-of-function (GOF) mutations in the STAT5B gene are increasingly recognized as oncogenic drivers in several cancers, particularly T-cell acute lymphoblastic leukemia (T-ALL) and other T-cell neoplasms. nih.govnih.govbiorxiv.org The most frequently occurring of these is the STAT5BN642H mutation, located in the SH2 domain, which leads to enhanced and prolonged tyrosine phosphorylation and stabilized dimer formation. nih.govnih.govresearchgate.net

A crucial area of future investigation is the efficacy of this compound against these mutated forms of STAT5B. Preliminary in silico modeling studies are promising, suggesting that this compound maintains a stable molecular interaction with the STAT5BN642H mutant protein. researchgate.net This indicates that this compound could potentially inhibit the function of this constitutively active variant. Further preclinical studies are necessary to validate these computational predictions and to determine if this compound can effectively counter the oncogenic signaling driven by STAT5BN642H and other GOF mutations. researchgate.net

STAT5B MutationAssociated DiseasesFunctional Effect
N642H T-cell neoplasia, T-ALL, Myeloid neoplasms with eosinophiliaGain-of-Function; enhances dimerization and prolongs activation
Y665F T-cell large granular lymphocytic leukemia (T-LGLL)Gain-of-Function; increases STAT5 activity
Various LOF Growth hormone insensitivity, ImmunodeficiencyLoss-of-Function; impairs signaling

Development of Novel this compound Derivatives with Improved Academic Utility

The evolution from Stafib-1 to the more potent this compound exemplifies the power of rational drug design. nih.govcancer-research-network.com The subsequent creation of the cell-permeable prodrug Pomthis compound further highlights the strategy of developing derivatives to overcome specific experimental limitations, thereby enhancing academic utility. nih.gov Future research will likely focus on creating new generations of this compound derivatives with further improved properties. While Pomthis compound is effective for in vitro cell-based assays, derivatives with enhanced bioavailability, metabolic stability, and pharmacokinetic profiles will be required for potential in vivo studies in animal models. nih.gov The insights gained from the structure-activity relationship of this compound, particularly the role of its hydrophobic components, are already informing the design of other STAT5 inhibitors, such as Stafiba, which targets both STAT5A and STAT5B. nih.gov

Unraveling Non-Canonical STAT5 Activation Pathways and this compound's Modulatory Role

STAT5 signaling is predominantly understood through its canonical pathway, which involves cytokine-receptor activation of JAKs, subsequent tyrosine phosphorylation of STAT5, dimerization via the SH2 domain, and nuclear translocation to regulate gene transcription. nih.govfrontiersin.org However, emerging evidence points to non-canonical STAT5 functions, which can be independent of tyrosine phosphorylation or occur in different cellular compartments like the cytoplasm. imrpress.comnih.gov

This compound is designed to specifically bind the SH2 domain and inhibit the dimerization of phosphorylated STAT5, placing it as a modulator of the canonical pathway. nih.govnih.gov Its direct effect on non-canonical signaling is currently unknown and represents a compelling area for future research. By selectively blocking the canonical dimerization step, this compound could be a powerful tool to isolate and study these non-canonical functions. Investigating cellular processes in the presence of this compound could reveal which STAT5B functions persist, thereby helping to unravel its non-canonical roles and their biological significance.

Broader Contributions of this compound Research to SH2 Domain Inhibitor Design Principles

The development of small-molecule inhibitors for SH2 domains has historically been a major challenge in medicinal chemistry. nih.gov These domains often lack deep enzymatic pockets and share significant structural similarity across protein families, making the design of selective inhibitors difficult. nih.govnih.gov

The successful creation of this compound represents a significant advancement in the field. It serves as a proof-of-concept that highly homologous SH2 domains—like those of STAT5A and STAT5B—can be selectively targeted with small organic molecules. nih.gov The research leading to this compound has provided several key design principles:

Rational Optimization: Demonstrating how a moderately active core (catechol bisphosphate) can be systematically modified to yield a highly potent and selective inhibitor. nih.govnih.gov

Exploiting Subtle Differences: The selectivity of this compound likely arises from its ability to exploit subtle differences in the amino acid composition between the STAT5A and STAT5B SH2 and adjacent domains. nih.gov

Validation Methodology: The use of combined isothermal titration calorimetry (ITC) and protein point mutant analysis provides a robust framework for validating the binding site and understanding the molecular basis of selectivity for future SH2 inhibitors. nih.govnih.govcancer-research-network.com

Ultimately, the principles learned from the this compound program contribute valuable knowledge to the broader endeavor of designing targeted inhibitors for other challenging protein-protein interaction domains. digitellinc.com

Q & A

Basic Research Questions

Q. How was Stafib-2 synthesized, and what quality control measures were implemented during its production?

  • Methodology : The synthesis begins with benzyl bromide (BnBr) reacting with KHCO3 in DMF (87% yield, 4 hours), followed by sequential coupling reactions using reagents like HATU, DIPEA, and chloroformate derivatives. Final purification involves reversed-phase HPLC. Quality control includes NMR for structural confirmation and HPLC for purity (>95%). Thermal shift assays and ITC validate binding specificity .
  • Key Data : Reaction yields (e.g., 87% for initial step), purity thresholds (>95%), and thermodynamic parameters (e.g., ΔG, ΔH from ITC) are critical benchmarks .

Q. What methodologies confirm this compound’s selectivity for STAT5b over STAT5a?

  • Methodology : Competitive fluorescence polarization assays and ITC were used to measure IC50 and Ki values. STAT5b binding affinity (IC50 = 82 nM, Ki = 9 nM) was compared to STAT5a (IC50 = 1.7 μM). Mutant STAT5b proteins (Phe633Ala, Tyr665Ala) were engineered to isolate binding residues via ITC .
  • Key Data : Selectivity ratios (>20-fold for STAT5b over STAT5a) and mutant binding profiles (e.g., loss of affinity in Phe633Ala mutants) validate specificity .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies between biochemical and cellular efficacy data for this compound?

  • Methodology : Address poor cellular permeability (noted in ) by:

Using prodrug strategies (e.g., esterification, as seen in Stafia-1-dipivaloyloxymethyl ester) .

Employing cell-penetration enhancers or nanocarriers.

Validating target engagement via phospho-STAT5b Western blotting or nuclear translocation assays .

  • Data Contradiction : Biochemical IC50 (82 nM) may not align with cellular IC50 due to permeability limitations. Parallel experiments with permeability-enhancing agents are recommended .

Q. What are best practices for validating STAT5b inhibition specificity in complex biological systems?

  • Methodology :

Combine genetic (e.g., STAT5b knockout/rescue models) and pharmacological (this compound ± STAT5a inhibitors) approaches.

Use transcriptomic profiling (RNA-seq) to identify STAT5b-dependent genes (e.g., BCL2L1) and compare responses across treatments.

Cross-validate with orthogonal assays (e.g., ChIP-qPCR for STAT5b-DNA binding) .

  • Critical Consideration : Exclude off-target STAT3/5a effects by testing against inhibitors like SC-99 or Stafia-1 .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

  • Methodology :

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/EC50.

Report standard deviations from ≥3 independent experiments (per ’s error bars).

Apply ANOVA with post-hoc corrections for multi-group comparisons (e.g., mutant vs. wild-type STAT5b) .

  • Guidelines : Follow ’s standards for significant digits (e.g., IC50 = 82 nM ± 5 nM) and explicit p-value reporting (e.g., p < 0.01) .

Q. How can researchers assess off-target effects of this compound in kinase or transcription factor screens?

  • Methodology :

Perform broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) at 1 μM this compound.

Use AlphaScreen/LUMIER assays for transcription factor cross-reactivity.

Compare results to structurally related inhibitors (e.g., Stafia-1 for STAT5a, CAY10784 for STAT3) .

  • Key Metric : ≤10% inhibition of non-target kinases/TFs at 1 μM confirms selectivity .

Data Reporting and Reproducibility

Q. What metrics should be included when publishing this compound’s binding thermodynamics?

  • Methodology : Report ΔG, ΔH, and TΔS from ITC, including replicates (n ≥ 3) and error bars (SD or SEM). For mutant STAT5b (e.g., Phe633Ala), highlight residue-specific binding contributions .
  • Example : Wild-type STAT5b: ΔG = −10.2 kcal/mol ± 0.3; Mutant: ΔG = −6.7 kcal/mol ± 0.4 .

Q. How should contradictory data between biochemical and cellular assays be addressed in publications?

  • Methodology :

Acknowledge limitations (e.g., cell permeability).

Provide orthogonal cellular data (e.g., siRNA-mediated STAT5b knockdown vs. This compound treatment).

Use supplemental tables to juxtapose biochemical IC50, cellular EC50, and permeability metrics (e.g., PAMPA assay results) .

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